molecular formula C15H16FNO B8341107 2-[3-(3-Fluoro-benzyloxy)-phenyl]-ethylamine

2-[3-(3-Fluoro-benzyloxy)-phenyl]-ethylamine

Cat. No. B8341107
M. Wt: 245.29 g/mol
InChI Key: KVLTXVIXHUBYOM-UHFFFAOYSA-N
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Patent
US08129427B2

Procedure details

A solution of 10.36 g (30 mmol) of [2-[3-(3-fluoro-benzyloxy)-phenyl]-ethyl]-carbamic acid tert-butyl ester in 100 ml of dichloromethane and 15 ml of trifluoroacetic acid was stirred at room temperature overnight. The solvent was removed, a 5% K2CO3 solution in water was added and the product was extracted with ethyl acetate to obtain the title compound in quantitative yield as a sticky oil.
Name
[2-[3-(3-fluoro-benzyloxy)-phenyl]-ethyl]-carbamic acid tert-butyl ester
Quantity
10.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=2)[CH:11]=1)(C)(C)C>ClCCl.FC(F)(F)C(O)=O>[F:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[CH2:17][O:16][C:12]1[CH:11]=[C:10]([CH2:9][CH2:8][NH2:7])[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
[2-[3-(3-fluoro-benzyloxy)-phenyl]-ethyl]-carbamic acid tert-butyl ester
Quantity
10.36 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=CC(=CC=C1)OCC1=CC(=CC=C1)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
a 5% K2CO3 solution in water was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC=2C=C(C=CC2)CCN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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